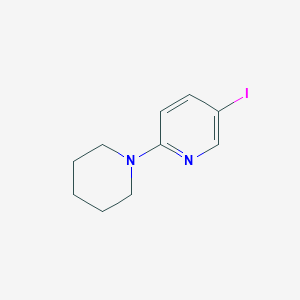

5-Iodo-2-(piperidin-1-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Here are some notable applications:

- Antiviral Activity : Research has indicated that derivatives of piperidine compounds, including those with pyridine rings, exhibit significant activity against HIV-1. For instance, certain piperidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .

- Antimicrobial Properties : Studies have demonstrated that compounds containing piperidine and pyridine can possess antibacterial and antifungal activities. For example, derivatives similar to 5-Iodo-2-(piperidin-1-yl)pyridine have been synthesized and tested for efficacy against various strains of bacteria and fungi, revealing promising results in inhibiting growth .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules:

- Synthesis of Piperidine Derivatives : The compound can be utilized as a building block for synthesizing various piperidine derivatives through palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them valuable in drug discovery processes .

- Functionalization Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions. This characteristic is exploited to introduce diverse functional groups, enhancing the compound's versatility in synthetic organic chemistry .

Case Study 1: Antiviral Development

A study focused on the synthesis of novel NNRTIs derived from piperidine structures demonstrated that modifications at the pyridine ring could significantly enhance antiviral potency. The this compound derivative was evaluated alongside other compounds, showing improved interaction with HIV reverse transcriptase compared to existing drugs .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing a series of this compound analogs and assessing their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated several compounds with potent inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 serves as an effective leaving group due to pyridine's electron-withdrawing nature. Key reactions include:

Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation and reductive elimination. The bulky piperidine group at position 2 directs coupling to position 5 .

Piperidine Functionalization

The piperidine ring undergoes modifications via:

N-Alkylation

-

Reacts with alkyl halides (e.g., bromoethane) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .

Ring-Opening Reactions

Electrophilic Substitution

The pyridine ring participates in electrophilic reactions at position 4 (meta to piperidine):

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-iodo-2-(piperidin-1-yl)pyridine | 85% | |

| Halogenation | Cl₂, FeCl₃ | 4-Chloro-5-iodo-2-(piperidin-1-yl)pyridine | 78% |

Note : Piperidine’s electron-donating effect deactivates the ring but directs electrophiles to position 4 .

Reductive Deiodination

Cross-Coupling via Radical Pathways

Stability and Reaction Optimization

特性

CAS番号 |

494771-66-3 |

|---|---|

分子式 |

C10H13IN2 |

分子量 |

288.13 g/mol |

IUPAC名 |

5-iodo-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

InChIキー |

UFCQENQPJATRBG-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C2=NC=C(C=C2)I |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。